molecular formula C6H4ClF2NO2S B6605272 2-chloro-5-difluoromethanesulfonylpyridine CAS No. 2803846-04-8

2-chloro-5-difluoromethanesulfonylpyridine

Cat. No.: B6605272
CAS No.: 2803846-04-8
M. Wt: 227.62 g/mol
InChI Key: KHPDGMOZXVGUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-difluoromethanesulfonylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a difluoromethanesulfonyl (-SO₂CF₂H) group at the 5-position of the pyridine ring.

Properties

IUPAC Name

2-chloro-5-(difluoromethylsulfonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-5-2-1-4(3-10-5)13(11,12)6(8)9/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDGMOZXVGUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-difluoromethanesulfonylpyridine typically involves the introduction of the difluoromethanesulfonyl group to a pyridine ring. One common method is the reaction of 2-chloro-5-chloromethylpyridine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride .

Industrial Production Methods

On an industrial scale, the production of 2-chloro-5-difluoromethanesulfonylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-difluoromethanesulfonylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The pyridine ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like chlorine and sulfonyl can make the ring less reactive.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include 2-azido-5-difluoromethanesulfonylpyridine or 2-thio-5-difluoromethanesulfonylpyridine.

    Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.

    Reduction: Products include 2-chloro-5-difluoromethylsulfidepyridine.

Scientific Research Applications

2-chloro-5-difluoromethanesulfonylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-difluoromethanesulfonylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethanesulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-5-difluoromethanesulfonylpyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Key Properties/Applications Source
2-Chloro-5-difluoromethanesulfonylpyridine Chlorine (-Cl) Difluoromethanesulfonyl (-SO₂CF₂H) High electron-withdrawing capacity; potential use in sulfonamide drugs or agrochemicals Hypothetical
2-Chloro-5-(difluoromethyl)pyridine Chlorine (-Cl) Difluoromethyl (-CF₂H) Moderate lipophilicity; used in fluorinated intermediates for pharmaceuticals
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Sulfonyl chloride (-SO₂Cl) Trifluoromethyl (-CF₃) Reactive sulfonylating agent; precursor for sulfonamide synthesis
2-Chloro-5-fluoro-3-methylpyridine Chlorine (-Cl) Fluoro (-F), Methyl (-CH₃) Dual halogenation enhances steric effects; intermediate in antiviral agents
2-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)pyridine Phenylsulfonyl (-SO₂C₆H₄Cl) Trifluoromethyl (-CF₃) Bulky substituents for targeted protein binding; explored in kinase inhibitors

Key Comparisons

Electron-Withdrawing Effects :

  • The difluoromethanesulfonyl group in the target compound exhibits stronger electron-withdrawing properties compared to analogs like 2-chloro-5-(difluoromethyl)pyridine (-CF₂H) . This enhances electrophilic substitution resistance and may improve metabolic stability in drug candidates.
  • In contrast, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (-SO₂Cl/-CF₃) combines sulfonyl chloride reactivity with trifluoromethyl hydrophobicity, making it a versatile intermediate for sulfonamide synthesis .

Steric and Lipophilic Effects: Compounds like 2-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)pyridine and 2-chloro-5-fluoro-3-methylpyridine demonstrate how bulky or multi-substituted groups (e.g., phenyl, methyl) influence steric hindrance and solubility.

Synthetic Utility :

  • Sulfonyl-containing pyridines (e.g., 5-(trifluoromethyl)pyridine-2-sulfonyl chloride ) are critical for synthesizing sulfonamides, a class of antibiotics and enzyme inhibitors. The target compound’s difluoromethanesulfonyl group may offer unique reactivity in coupling reactions or as a directing group.

Biological Activity :

  • Fluorinated pyridines, such as 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine , are often used in antiviral or anticancer agents due to fluorine’s ability to enhance membrane permeability. The target compound’s dual electronegative groups (-Cl and -SO₂CF₂H) may synergize to improve target binding in therapeutic applications.

Research Findings and Data Gaps

  • Synthetic Routes : While methods for analogous compounds (e.g., sulfonyl chloride derivatives ) involve sulfonation or fluorination reactions, the exact synthesis of 2-chloro-5-difluoromethanesulfonylpyridine remains undocumented in the provided evidence.
  • Thermodynamic Data : Melting points, boiling points, and solubility metrics for the target compound are unavailable, though analogs suggest moderate stability in organic solvents .
  • Biological Studies: No direct pharmacological data are cited, but related sulfonylpyridines show activity against bacterial enzymes and cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.